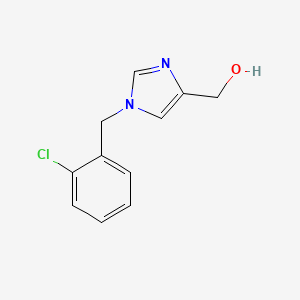

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONPFELRVRYUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzimidazole compounds, which this molecule is a derivative of, are known to have a broad spectrum of biological activities. They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

Mode of Action

It’s worth noting that the benzimidazole moiety is known for its antibacterial, antiviral, and local anesthetic properties. The chlorobenzyl group attached to the imidazole ring may further modify these properties, potentially enhancing the compound’s interaction with its targets.

Biochemical Pathways

For instance, they can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This process can influence various biochemical pathways, leading to downstream effects.

Biological Activity

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.

Synthesis

The synthesis of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 2-chlorobenzylamine with imidazole derivatives. Various synthetic routes have been explored, often focusing on optimizing yield and purity. For instance, the chlorination of imidazole derivatives has been reported to enhance the biological activity of the resultant compounds by modifying electronic properties that influence receptor interactions .

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with imidazole moieties can inhibit tumor cell proliferation across various cancer lines. The IC50 values for these compounds can vary widely, with some exhibiting potent activity comparable to established chemotherapeutics.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HEPG2 | 0.72 | |

| (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol | HEPG2 | TBD | |

| 4-Chloro-N-(2-(4-chlorophenyl)... | SISO | 2.87 |

The compound's effectiveness is often assessed using dose-response curves to determine the concentration required to achieve a 50% reduction in cell viability (IC50). Preliminary data suggest that (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol may possess moderate to high anticancer activity, particularly against liver carcinoma cell lines .

Antimicrobial Activity

In addition to its anticancer properties, imidazole derivatives are known for their antimicrobial effects. Studies have demonstrated that certain imidazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol | E. coli | TBD | |

| 5-Nitroimidazole | Trichomonas | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the imidazole ring and substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced potency against cancer cells .

Key Findings:

- Substituent Effects: Substituents such as chloro or nitro groups on the benzyl moiety can enhance lipophilicity, improving cellular uptake and bioavailability.

- Ring Modifications: Variations in the imidazole ring structure can alter binding affinity to target receptors, impacting overall efficacy .

Case Studies

Several case studies highlight the potential applications of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol in therapeutic settings:

- Case Study A: A study involving a series of synthesized imidazole derivatives demonstrated that those with a 2-chlorobenzyl substituent exhibited superior cytotoxicity against liver cancer cell lines compared to their non-substituted counterparts.

- Case Study B: In vitro assays showed that certain derivatives led to apoptosis in cancer cells, suggesting a mechanism involving programmed cell death pathways, which may be exploited for therapeutic interventions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogues of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol differ primarily in the substituents on the benzyl group or the imidazole ring. Key examples include:

Table 1: Comparison of Structural Analogues

Key Observations :

- Halogen Effects : The 2-chlorobenzyl group in the target compound increases molecular weight compared to the difluorobenzyl derivative . The larger chlorine atom may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine.

- Boiling Point : The difluorobenzyl analogue exhibits a high boiling point (396.3 °C), likely due to increased polarity from fluorine atoms .

- Density : The density of the difluorobenzyl compound (1.3 g/cm³) reflects tighter molecular packing compared to unsubstituted benzyl derivatives .

Structural and Crystallographic Comparisons

Crystal structures of related imidazole derivatives, such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, reveal significant dihedral angles (~56°) between aromatic rings, driven by weak intermolecular interactions (C–H⋯N and C–H⋯X hydrogen bonds) .

Pharmacological and Metabolic Profiles

- Metabolite Analogues: [3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol, a metabolite of dexmedetomidine, shares the hydroxymethyl-imidazole motif but features a phenyl-ethyl linkage.

- Bioactivity: Substitution with electron-withdrawing groups (e.g., nitro in {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol) may alter receptor binding affinity or metabolic stability .

Preparation Methods

The synthesis of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol generally involves the construction or modification of the imidazole ring with a chlorobenzyl substituent and subsequent introduction or reduction of a hydroxymethyl group at the 4-position of the imidazole. Key methods include:

- Nucleophilic substitution reactions involving imidazole derivatives and chlorobenzyl halides.

- Reduction of imidazole-carbaldehydes to corresponding hydroxymethyl derivatives using hydride reagents.

- Catalytic C–C bond formation and functionalization strategies involving metal catalysts.

Preparation via Reduction of Imidazole-4-carbaldehyde Derivatives

A common and effective approach to prepare (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol is the reduction of the corresponding imidazole-4-carbaldehyde derivative. This method involves:

- Starting from 1-(2-chlorobenzyl)-1H-imidazole-4-carbaldehyde.

- Using reducing agents such as sodium borohydride (NaBH4) in methanol.

- Mild reaction conditions typically at room temperature or slightly elevated temperatures.

- Purification by extraction and chromatography.

This approach is supported by the synthesis of similar imidazole methanol derivatives described in the literature, where NaBH4 reduction in methanol yielded high-purity hydroxymethyl imidazole compounds after purification.

Nucleophilic Substitution Using Imidazole and 2-Chlorobenzyl Halides

Another method involves the direct alkylation of imidazole at the N-1 position with 2-chlorobenzyl halides (chlorides or bromides), followed by functionalization at the 4-position:

- Imidazole is reacted with 2-chlorobenzyl chloride under basic conditions.

- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF).

- Base such as caustic soda (NaOH) flakes and phase transfer catalysts like PEG600 may be used to facilitate substitution.

- After alkylation, the hydroxymethyl group can be introduced by further reaction or reduction steps.

A patent describing a related synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol demonstrates a similar nucleophilic substitution followed by heating and recrystallization steps, achieving yields around 40-45%. Although the exact compound differs slightly, the methodology is relevant and adaptable to the 2-chlorobenzyl analog.

Summary of Key Preparation Methods and Conditions

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of imidazole-4-carbaldehyde | 1-(2-chlorobenzyl)-1H-imidazole-4-carbaldehyde | NaBH4 in MeOH, RT, 24 h | High (up to 80% for similar compounds) | Mild, straightforward, widely used |

| Nucleophilic substitution in DMF | Imidazole, 2-chlorobenzyl chloride, NaOH, PEG600 | DMF, 50-115 °C, 4-5 h reaction | ~40-45% (related compounds) | Industrially scalable, requires purification |

| Cu(OTf)2-catalyzed C–C bond formation | Chalcones, benzylamines, Cu(OTf)2, I2 | Toluene, 50-70 °C, 24 h | 40-60% (for trisubstituted imidazoles) | Advanced catalytic method, potential for analogs |

Detailed Research Findings and Notes

Reduction with Sodium Borohydride: This method is effective for converting imidazole-4-carbaldehydes to hydroxymethyl derivatives, preserving the imidazole ring integrity and avoiding harsh conditions. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Nucleophilic Substitution in DMF: The reaction mixture often includes DMF as solvent, caustic soda flakes as base, and PEG600 as phase transfer catalyst. The reaction temperature is critical; initial heating to 50-55 °C for mixing, followed by addition of the chlorobenzyl ethanol derivative, then heating to 110-115 °C for several hours. The product is isolated by cooling, water addition, centrifugation, and recrystallization from toluene.

Catalytic Methods: The copper triflate and iodine catalyzed reactions show promise for constructing substituted imidazoles with benzyl groups, though direct application to the target compound requires further adaptation. Optimization of catalyst loading and reaction conditions significantly affects yields.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzyl chloride with imidazole derivatives under basic conditions (e.g., KOH/acetone) forms the benzyl-imidazole intermediate. Subsequent hydroxymethylation using formaldehyde or glyoxylic acid introduces the methanol group. Characterization involves NMR (¹H/¹³C) for structural verification and LC-MS for purity assessment. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART CCD diffractometers, and structure solution employs direct methods via SHELXS. Refinement with SHELXL accounts for anisotropic displacement parameters. Tools like WinGX and ORTEP visualize hydrogen-bonding networks and molecular packing. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database .

Q. What preliminary biological screening assays are recommended to evaluate its antifungal potential?

- Methodology : Use broth microdilution assays (CLSI M38/M44 standards) against Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values are determined after 48–72 hours. Cytotoxicity assays on mammalian cell lines (e.g., HEK293) assess selectivity. Structural analogs with 2-chlorobenzyl groups have shown MICs of 2–8 µg/mL, suggesting relevance for antifungal drug development .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what catalysts mitigate side reactions?

- Methodology : Replace palladium on carbon (Pd/C) with Raney nickel in hydrogenation steps to avoid dehalogenation of the 2-chlorobenzyl group. Solvent optimization (e.g., ethanol → water) improves intermediate stability. Alkaline conditions (NaOH, 45°C) enhance cyclization efficiency, achieving yields >85%. Process analytical technology (PAT) monitors reaction kinetics in real time .

Q. What intermolecular interactions dominate its crystal packing, and how do they influence physicochemical properties?

- Methodology : Graph set analysis (Etter’s rules) identifies hydrogen-bonding motifs. For example, O–H···N interactions between the methanol group and imidazole nitrogen form R₂²(8) rings. These interactions enhance thermal stability (Tₘ = 134–138°C) and solubility in polar aprotic solvents. Hirshfeld surface analysis quantifies van der Waals contributions .

Q. How do structural modifications at the imidazole 4-position affect bioactivity and metabolic stability?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to enhance antifungal activity. Comparative molecular field analysis (CoMFA) models predict binding to fungal CYP51. In vitro microsomal assays (human/rat liver) evaluate metabolic stability. Analogues with 4-nitro substitution show 3-fold lower clearance rates .

Q. What environmental degradation pathways are predicted for this compound, and how can ecotoxicity be assessed?

- Methodology : Hydrolysis studies (pH 5–9, 25–50°C) identify chlorobenzyl alcohol as a primary degradation product. LC-QTOF-MS detects oxidative metabolites. Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) determine EC₅₀ values. QSAR models estimate biodegradation half-lives (e.g., EPI Suite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.